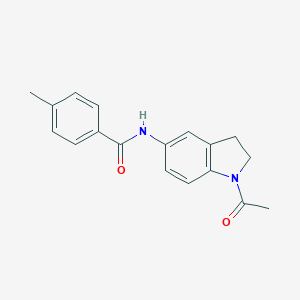![molecular formula C18H22N2O4S B300244 N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as BEMA, is a small molecule that has been extensively studied for its potential therapeutic applications. BEMA belongs to the class of N-arylamides and is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDACs have been shown to be dysregulated in various diseases. By inhibiting HDACs, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide increases histone acetylation, leading to changes in gene expression that can result in anti-cancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to increase histone acetylation and enhance memory and learning in animal models of neurodegenerative diseases. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to reduce inflammation and protect against tissue damage in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide in lab experiments is its potency and specificity for HDAC inhibition. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to be a potent HDAC inhibitor and has been used in various in vitro and in vivo studies. However, one of the limitations of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide research. One potential direction is the development of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide-based therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the development of new HDAC inhibitors based on the structure of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, which could lead to the discovery of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanism of action of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide and its effects on gene expression and epigenetic regulation.
合成法
The synthesis of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide involves a multistep process that includes the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with sodium ethoxide to form N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate. The final step involves the reaction of N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate with benzylamine to form N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide.
科学的研究の応用
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide |
|---|---|
分子式 |
C18H22N2O4S |
分子量 |
362.4 g/mol |
IUPAC名 |
N-benzyl-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-25(22,23)20(16-9-11-17(24-2)12-10-16)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
InChIキー |
IACRYYBXRHPUBV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
正規SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)





![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
